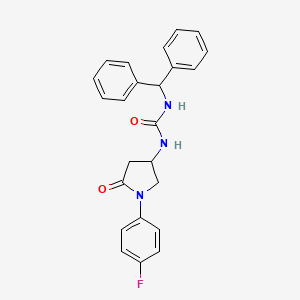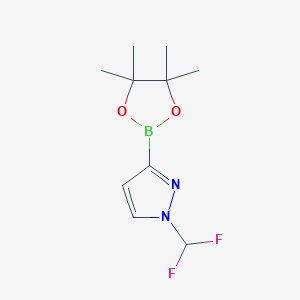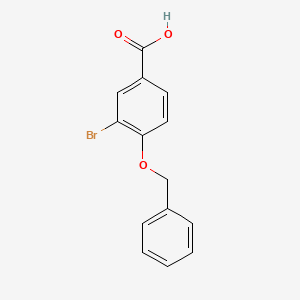
4-Benzyloxy-3-bromobenzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Benzyloxy-3-bromobenzoic acid is an organic compound with the molecular formula C14H11BrO3. It is a derivative of benzoic acid, where the hydrogen atom at the para position is replaced by a benzyloxy group, and the hydrogen atom at the meta position is replaced by a bromine atom. This compound is of interest in various fields of research due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
4-Benzyloxy-3-bromobenzoic acid can be synthesized through several methods. One common approach involves the bromination of 4-benzyloxybenzoic acid. The reaction typically uses bromine or a bromine source such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron or aluminum chloride. The reaction is carried out in an inert solvent such as carbon tetrachloride or chloroform at room temperature or slightly elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely.
Chemical Reactions Analysis
Types of Reactions
4-Benzyloxy-3-bromobenzoic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Oxidation Reactions: The benzyloxy group can be oxidized to a benzoic acid derivative using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: The bromine atom can be reduced to a hydrogen atom using reducing agents like palladium on carbon in the presence of hydrogen gas.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).
Oxidation: Potassium permanganate in aqueous or alkaline conditions, or chromium trioxide in acetic acid.
Reduction: Palladium on carbon with hydrogen gas, or lithium aluminum hydride in anhydrous ether.
Major Products
Substitution: Products vary depending on the nucleophile used, such as azido, thiol, or alkoxy derivatives.
Oxidation: Benzoic acid derivatives.
Reduction: 4-Benzyloxybenzoic acid.
Scientific Research Applications
4-Benzyloxy-3-bromobenzoic acid is used in various scientific research applications, including:
Chemistry: As an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: In the study of enzyme inhibitors and as a probe in biochemical assays.
Medicine: Potential use in the development of new drugs due to its structural similarity to biologically active compounds.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-benzyloxy-3-bromobenzoic acid depends on its application. In chemical reactions, it acts as a substrate that undergoes various transformations. In biological systems, it may interact with specific enzymes or receptors, inhibiting or modulating their activity. The benzyloxy group can enhance lipophilicity, facilitating membrane permeability, while the bromine atom can participate in halogen bonding, influencing molecular interactions .
Comparison with Similar Compounds
Similar Compounds
4-Benzyloxybenzoic acid: Lacks the bromine atom, making it less reactive in substitution reactions.
3-Bromo-4-hydroxybenzoic acid: Contains a hydroxyl group instead of a benzyloxy group, affecting its solubility and reactivity.
4-Bromo-3-methoxybenzoic acid: Has a methoxy group instead of a benzyloxy group, influencing its electronic properties and reactivity.
Uniqueness
4-Benzyloxy-3-bromobenzoic acid is unique due to the presence of both a benzyloxy group and a bromine atom, which confer distinct reactivity and properties. The benzyloxy group enhances lipophilicity and potential biological activity, while the bromine atom provides a site for further functionalization through substitution reactions .
Properties
IUPAC Name |
3-bromo-4-phenylmethoxybenzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11BrO3/c15-12-8-11(14(16)17)6-7-13(12)18-9-10-4-2-1-3-5-10/h1-8H,9H2,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LLEJAZSHLCCNNV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=C(C=C(C=C2)C(=O)O)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11BrO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-cyano-4-fluoro-N-({7-methyl-3H-imidazo[4,5-b]pyridin-2-yl}methyl)-3-nitroaniline](/img/structure/B2975794.png)
![N-(5-chloro-2-methylphenyl)-2-((3-ethyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2975795.png)
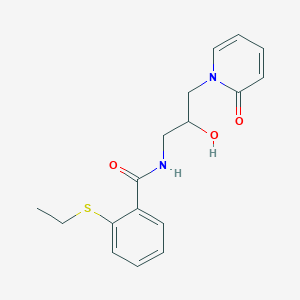
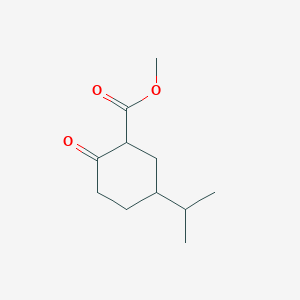

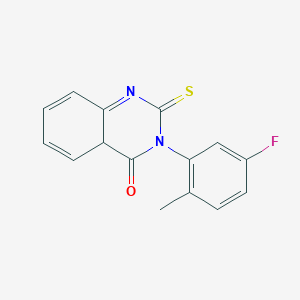
![4-[(2-chlorophenyl)methyl]-4H-thieno[3,2-b]pyrrole-5-carboxylic acid](/img/structure/B2975805.png)
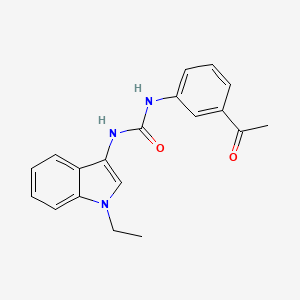
![N-[4-(pyridin-2-yl)-1,3-thiazol-2-yl]-4-(4-{[4-(pyridin-2-yl)-1,3-thiazol-2-yl]carbamoyl}phenoxy)benzamide](/img/structure/B2975808.png)
![1-(3,5-Dimethoxyphenyl)-3-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)urea](/img/structure/B2975809.png)
![3-amino-N,N-diethyl-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide](/img/structure/B2975814.png)
![[2-(Benzoylamino)-1,3-thiazol-4-yl]acetic acid](/img/structure/B2975815.png)
